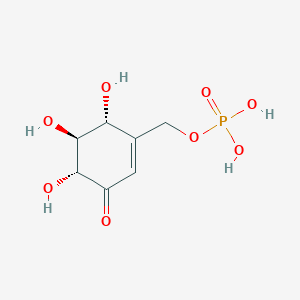
Valienone 7-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valienone 7-phosphate is a hydroxyalkyl phosphate that is valienone carrying a single monophosphate substituent at position 7. It is a member of cyclohexenones, an enone, a triol and a hydroxyalkyl phosphate. It derives from a valienone.
Applications De Recherche Scientifique
Biosynthesis of Antibiotics
Valienone 7-phosphate plays a crucial role in the biosynthetic pathways of several important antibiotics, including validamycin A and acarbose. These compounds are utilized for their antidiabetic properties and as antifungal agents.
- Validamycin A : The enzyme ValC catalyzes the phosphorylation of valienone to produce this compound, which is a precursor in the biosynthesis of validamycin A. Inactivation of the valC gene results in mutants that cannot produce validamycin A, demonstrating the essential role of this compound in its synthesis .
- Acarbose : this compound is also involved in the complex pathway leading to acarbose production. The phosphorylation of valienol by AcbU to form NDP-valienol 7-phosphate is a critical step in this pathway .
Agricultural Applications
In agriculture, compounds related to this compound have been studied for their potential as biopesticides or growth enhancers. The modulation of metabolic pathways involving phosphate compounds can improve plant resilience against stressors such as drought and salinity.
- Phosphate Fertilizers : Research indicates that phosphorus plays a key role in enhancing plant growth and development under stressful environmental conditions. The application of phosphate fertilizers, which may include derivatives like this compound, has been shown to improve nutrient uptake and stress tolerance in various crops .
Enzymatic Activity and Mechanisms
This compound is not only a product but also an important substrate for various enzymatic reactions. Understanding these mechanisms can lead to advancements in biotechnology.
- Enzyme Specificity : The enzyme ValC specifically phosphorylates valienone to produce this compound, showcasing its potential as a target for enzyme engineering and synthetic biology applications .
- Biochemical Pathways : The phosphorylation process is crucial for the conversion of simple sugars into complex antibiotic structures, illustrating the intricate biochemical pathways that utilize this compound .
Data Tables
Case Studies
- Validamycin A Production :
- Acarbose Pathway Elucidation :
- Phosphorus Role in Plant Stress Tolerance :
Analyse Des Réactions Chimiques
Enzymatic Phosphorylation of Valienone
Valienone 7-phosphate is synthesized via regioselective phosphorylation of valienone at the C7 hydroxyl group. This reaction is catalyzed by the C7-cyclitol kinase ValC , which exhibits strict substrate specificity and catalytic efficiency.
Key Findings:
-
Substrate Specificity : ValC phosphorylates valienone and validone but shows no activity toward 2-epi-5-epi-valiolone, 5-epi-valiolone, or glucose .
-
Regioselectivity : NMR analysis (¹H, ¹³C, and ¹H-³¹P COSY) confirmed that phosphorylation occurs exclusively at the C7-OH group .
-
Catalytic Efficiency : Kinetic parameters for ValC with valienone and validone were characterized using a coupled enzyme assay :
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹·s⁻¹) |
|---|---|---|---|
| Valienone | 0.019 | 3.5 | 180 |
| Validone | 0.026 | 7.3 | 286 |
Role in Biosynthetic Pathways
This compound serves as a branch-point intermediate in the biosynthesis of both valienamine (unsaturated) and validamine (saturated) moieties of validamycin A .
Key Reactions:
-
Reduction to Validamine :
-
Phosphorylation to Valienol 1,7-Diphosphate :
Kinetic and Mechanistic Insights
The catalytic activity of enzymes interacting with this compound has been rigorously characterized:
Table: Enzyme Activities Involving this compound
Structural and Mechanistic Evidence
-
NMR Analysis :
-
Gene Knockout Studies :
Comparative Pathway Analysis
This compound is a metabolic hub in two distinct pathways:
-
Validamycin Pathway : Proceeds through ValC-mediated phosphorylation and ValN-driven reduction .
-
Acarbose Pathway : Involves AcbN reduction and AcbU phosphorylation to generate nucleotidylated intermediates .
This divergence highlights the enzyme-specific tailoring of this compound for different antibiotic scaffolds.
Propriétés
Formule moléculaire |
C7H11O8P |
|---|---|
Poids moléculaire |
254.13 g/mol |
Nom IUPAC |
[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C7H11O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h1,5-7,9-11H,2H2,(H2,12,13,14)/t5-,6+,7+/m1/s1 |
Clé InChI |
OIBXQBFLSXHTEZ-VQVTYTSYSA-N |
SMILES isomérique |
C1=C([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)(O)O |
SMILES canonique |
C1=C(C(C(C(C1=O)O)O)O)COP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















